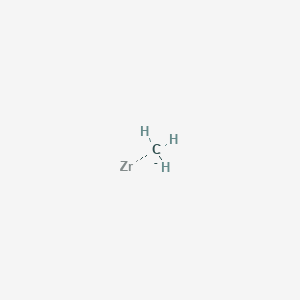

Carbanide;zirconium

Description

Overview of Zirconium Carbide as an Ultra-High Temperature Ceramic (UHTC) Material

Zirconium Carbide is a prominent member of the Ultra-High Temperature Ceramics (UHTCs) group, a class of materials distinguished by their remarkable stability at temperatures exceeding 2000°C. fraunhofer.deonera.fr UHTCs like ZrC are critical for applications in environments where conventional materials would fail, such as in hypersonic vehicles and advanced nuclear reactors. huaweimaterial.comnih.gov

The defining characteristic of ZrC is its extremely high melting point, which is approximately 3530-3540°C. wikipedia.orgpacificparticulatematerials.com This is a result of the strong covalent bonding between zirconium and carbon atoms within its face-centered cubic (rock-salt) crystal structure. wikipedia.orghuaweimaterial.com In addition to its thermal stability, ZrC exhibits a combination of other desirable properties:

High Hardness: With a hardness of about 25 GPa, ZrC is an extremely hard material, making it suitable for applications requiring high wear resistance. wikipedia.orghuaweimaterial.com

Good Thermal and Electrical Conductivity: Due to the presence of metallic bonding, ZrC possesses notable thermal conductivity (around 20.5-25 W/(m·K)) and electrical conductivity, similar to the metal zirconium itself. wikipedia.orgpacificparticulatematerials.com

High Elastic Modulus: The material demonstrates a high elastic modulus of approximately 440 GPa, indicating significant stiffness and resistance to deformation. wikipedia.org

Chemical Inertness: ZrC is highly resistant to corrosion, particularly against molten metals. wikipedia.orghuaweimaterial.com

However, a significant limitation of ZrC is its poor oxidation resistance at temperatures above 800°C. wikipedia.org To overcome this, research has focused on developing ZrC-based composites, such as ZrC-ZrB₂ and ZrC-ZrB₂-SiC, which show improved performance at higher temperatures. wikipedia.org

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | ZrC | wikipedia.org |

| Molar Mass | 103.235 g/mol | wikipedia.org |

| Appearance | Gray refractory solid | wikipedia.org |

| Density | 6.73 g/cm³ | wikipedia.orgpacificparticulatematerials.com |

| Melting Point | ~3530 °C | wikipedia.orghuaweimaterial.com |

| Boiling Point | 5100 °C | wikipedia.orgpacificparticulatematerials.com |

| Hardness | 25 GPa | wikipedia.orghuaweimaterial.com |

| Elastic Modulus | ~440 GPa | wikipedia.org |

| Thermal Conductivity | 20.5 W/(m·K) | wikipedia.org |

| Crystal Structure | Cubic, face-centered (rock-salt) | wikipedia.orghuaweimaterial.com |

Historical Context and Evolution of Research on Zirconium Carbide Compounds

The history of Zirconium Carbide is intrinsically linked to the discovery and isolation of its constituent element, zirconium. The element was first identified in 1789 by the German chemist Martin Heinrich Klaproth while analyzing the mineral zircon. ferralloy.comrefractorymetal.orgwikipedia.org However, isolating the pure metal proved challenging. It was not until 1824 that Jöns Jacob Berzelius obtained an impure form of zirconium metal by heating potassium and potassium zirconium fluoride. ferralloy.comrefractorymetal.orgwikipedia.org

The synthesis of zirconium-containing compounds, including carbides, followed these fundamental discoveries. An early method for producing zirconium carbide involved heating zirconium raw materials with carbon in electric furnaces at very high temperatures, a process first utilized around 1893 by Henri Moissan, who is credited with the synthesis of many refractory carbides. google.com This carbothermic reaction of zirconia (zirconium dioxide) with graphite (B72142) remains a primary method for producing ZrC powder today. wikipedia.org

Systematic research into UHTCs, including ZrC, gained momentum between the 1950s and 1970s, driven by the needs of the aerospace and nuclear industries during the Cold War. onera.fr This era saw significant advancements in understanding the material's properties and processing techniques. Modern research continues to evolve, focusing on improving the oxidation resistance and fracture toughness of ZrC, often through the creation of composites and the use of advanced sintering techniques like spark plasma sintering to produce fully densified, fine-grained materials. wikipedia.orgresearchgate.net The evolution of research also includes the development of various deposition methods, such as chemical vapor deposition (CVD), to create ZrC coatings for a range of applications. wikipedia.orgazom.com

Significance of Zirconium Carbide in Contemporary Materials Science and Engineering

Zirconium Carbide's unique combination of properties makes it a material of significant importance in several advanced technological fields. researchgate.net Its ability to withstand extreme heat and wear is critical for applications where performance and reliability are paramount. nih.govmdpi.com

Aerospace and Hypersonics: ZrC is a promising material for components on hypersonic vehicles, such as wing leading edges and nose cones, which experience extreme temperatures due to aerodynamic heating. huaweimaterial.commdpi.comnih.gov Its high melting point and strength at elevated temperatures make it a candidate to replace traditional materials like carbon-carbon (C/C) composites in these demanding applications. nih.govmdpi.com

Nuclear Industry: In nuclear reactors, hafnium-free zirconium carbide is used as a refractory coating on the uranium dioxide and thorium dioxide fuel particles. wikipedia.orgornl.gov This application leverages ZrC's low neutron absorption cross-section, resistance to fission product corrosion, and stability under irradiation. wikipedia.orgresearchgate.net It acts as a crucial barrier, enhancing the safety and efficiency of high-temperature gas-cooled reactors. ornl.govresearchgate.net

Cutting Tools and Coatings: Due to its extreme hardness and wear resistance, ZrC is commercially used in tool bits for cutting and as a protective coating on other materials. wikipedia.orgaemmetal.com As an additive to cemented carbide tools, it can improve both strength and corrosion resistance. nanotrun.com ZrC coatings, applied through methods like CVD or physical vapor deposition (PVD), provide hard, wear-resistant surfaces for various industrial components. pacificparticulatematerials.comazom.com

Advanced Composites: ZrC serves as a critical reinforcement phase in ceramic matrix composites. nanotrun.comresearchgate.net By incorporating ZrC into matrices like silicon carbide (SiC), engineers can develop materials with enhanced fracture toughness and high-temperature strength, pushing the performance limits for a variety of structural applications. researchgate.net The development of C/C-ZrC composites is seen as a way to reduce density while improving the mechanical and chemical stability required for aerospace uses. nih.gov

The ongoing research and development of ZrC and its composites continue to expand its potential applications, solidifying its role as a key enabling material for future technologies operating in extreme environments. reade.comazonano.com

Structure

2D Structure

Properties

Molecular Formula |

CH3Zr- |

|---|---|

Molecular Weight |

106.26 g/mol |

IUPAC Name |

carbanide;zirconium |

InChI |

InChI=1S/CH3.Zr/h1H3;/q-1; |

InChI Key |

XBVMCTOJSYMJDQ-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[Zr] |

Origin of Product |

United States |

Synthesis and Fabrication Methodologies for Zirconium Carbide Compounds

Carbothermal Reduction Routes

ZrO₂(s) + 3C(s) → ZrC(s) + 2CO(g) researchgate.net

The efficacy and outcome of this process are heavily dependent on the reaction pathway, process parameters, and the nature of the initial precursors.

Fundamental Reaction Mechanisms: Solid-Solid versus Solid-Gas Pathways

The precise mechanism of carbothermal reduction has been a subject of scientific inquiry, with two primary pathways proposed: a solid-solid reaction and a solid-gas reaction.

Solid-Gas Pathway : This theory posits that carbon monoxide (CO), generated from the initial reaction of zirconia and carbon, is the primary reducing agent that carburizes the zirconia to form ZrC. researchgate.net Some studies have suggested that a CO atmosphere positively influences the reduction of zirconia. researchgate.net

Solid-Solid Pathway : More recent investigations provide compelling evidence that the dominant mechanism is a direct solid-state reaction. researchgate.netscispace.com This pathway involves the diffusion of solid carbon into the zirconia lattice. researchgate.netresearchgate.net The smaller size and higher mobility of carbon atoms compared to CO molecules allow for more effective diffusion into the ZrO₂ structure. researchgate.net Experimental studies using mixed-phase pellets and analyzing diffusion depths have shown that ZrC conversion is highly localized, which strongly supports the solid-solid diffusion model over a gas-phase reaction. researchgate.net The reaction is understood to proceed through the formation of an intermediate zirconium oxycarbide (ZrCₓOᵧ) phase. researchgate.netmst.edu

| Reaction Pathway | Description | Primary Reactant with ZrO₂ | Supporting Evidence |

|---|---|---|---|

| Solid-Gas | Reaction is mediated by a gaseous intermediate. | Carbon Monoxide (CO) | Some reports indicate increased reaction rates in a CO atmosphere. researchgate.net |

| Solid-Solid | Direct reaction between the solid phases. | Carbon (C) | Diffusion calculations and localized reaction zones confirm carbon diffusion into the ZrO₂ lattice is the dominant mechanism. researchgate.netscispace.comresearchgate.net |

Influence of Process Parameters: Temperature, Atmosphere, and Carbon Stoichiometry Control

The final properties of the synthesized ZrC powder are critically dependent on the careful control of several process parameters.

Temperature : The carbothermal reduction of zirconia is an endothermic reaction that typically requires high temperatures, often starting above 1200°C and proceeding to completion at temperatures of 1600°C or higher to ensure the formation of pure ZrC. researchgate.netresearchgate.netmst.edu Synthesis temperature directly impacts the carbon content and crystallite size of the resulting powder. For instance, powders with a stoichiometry approaching ZrC₀.₉₈ can be synthesized at temperatures as low as 1600°C, whereas lower temperatures yield powders with lower carbon content. nsf.govresearchgate.net Increasing the synthesis temperature also leads to an increase in the crystallite size, from around 40 nm at 1300°C to approximately 130 nm at 2000°C. nsf.gov

Atmosphere : The reaction must be conducted in a controlled atmosphere, such as a vacuum or flowing inert gas (e.g., argon), to prevent the oxidation of reactants and products and to ensure the purity of the final ZrC. mst.eduresearchgate.net Studies comparing vacuum and argon atmospheres have shown that ZrC formation can begin at 1200°C under vacuum conditions. researchgate.net

Carbon Stoichiometry : The molar ratio of carbon to zirconia in the initial mixture is a crucial parameter. While the stoichiometric reaction requires a C/ZrO₂ molar ratio of 3:1, an excess of carbon is often used in practice. This excess helps to remove surface oxides and drive the reaction to completion, but can also lead to residual free carbon in the final product. mst.edursc.org Conversely, carbon deficiency can result in the formation of stable zirconium oxycarbide (ZrCₓOᵧ) phases, as oxygen atoms occupy vacancies in the carbon sublattice. researchgate.netmst.eduosti.gov The carbon-to-zirconium ratio significantly influences the material's phase stability and melting point, with the most stable composition at high temperatures occurring at a carbon content of around 45 atomic percent. mdpi.com

Aqueous Solution-Derived Precursors and Sol-Gel Methods

To overcome the limitations of traditional solid-state mixing, such as coarse particle size and inhomogeneity, solution-based techniques like sol-gel methods have been developed. These methods achieve molecular-level mixing of the zirconium and carbon precursors, leading to lower synthesis temperatures and the formation of nanocrystalline ZrC powders. researchgate.netrsc.org

The general process involves dissolving a zirconium precursor and a carbon source in a solvent to form a homogenous solution or 'sol'. bookpi.org This sol is then transformed into a 'gel', a solid network containing the solvent. Subsequent heat treatment pyrolyzes the organic components to amorphous carbon and converts the zirconium precursor to zirconia, resulting in an intimate mixture of nanosized ZrO₂ and carbon. capes.gov.brresearchgate.net Final carbothermal reduction at elevated temperatures (e.g., 1200°C - 1650°C) yields nanocrystalline ZrC powder with particle sizes often below 100 nm. researchgate.netrsc.orgsemanticscholar.orgresearchgate.net

A variety of precursors can be used in this method, as detailed in the table below.

| Zirconium Source | Carbon Source | Other Reagents/Modifiers | Resulting Particle Size | Reference |

|---|---|---|---|---|

| Zirconium n-propoxide | Furfuryl alcohol | Block copolymer surfactant | <100 nm | researchgate.net |

| Zirconium n-propoxide | Saccharose (Sucrose) | Acetic acid | 90-150 nm | capes.gov.brresearchgate.net |

| Zirconium oxychloride | Malic acid, Ethylene (B1197577) glycol | Water (solvent) | ~100 nm | semanticscholar.org |

| Zirconium acetate | Sucrose | Polyvinyl pyrrolidone (PVP) | 50-100 nm | rsc.orgresearchgate.net |

Polymerized Complex Routes for Nanocrystallized Zirconium Carbide Synthesis

A specific and highly effective variation of the aqueous solution method is the polymerized complex route, often inspired by the Pechini method. psu.edu This technique involves the chelation of a metal salt by a hydroxycarboxylic acid, such as citric acid, followed by polyesterification with a polyhydric alcohol, like ethylene glycol, upon heating. psu.eduresearchgate.net

In this process, a stable metal-citrate chelate complex forms in an aqueous solution. psu.eduresearchgate.net The addition of ethylene glycol and subsequent heating creates a cross-linked polyester (B1180765) resin, effectively immobilizing the zirconium ions throughout the polymer network. researchgate.net This rigid polymer structure ensures that upon pyrolysis, the resulting carbon source remains intimately mixed with the metal oxide on a molecular scale. psu.edu This "in-situ" charring minimizes the diffusion distances required for carbothermal reduction, enabling the reaction to proceed at significantly lower temperatures (e.g., 1100°C - 1300°C) and resulting in well-defined carbide nanoparticles, typically around 100 nm in size. psu.eduresearchgate.net

Advanced Sintering Processes for Densification of Zirconium Carbide

While various methods can produce ZrC powder, fabricating a dense, bulk ceramic component is essential for most structural applications. Due to its high melting point and strong covalent bonds, densifying ZrC powder is challenging and typically requires high temperatures (>2000°C) and the assistance of external pressure. mst.eduwikipedia.org

Hot Pressing and Spark Plasma Sintering Techniques

Hot Pressing (HP) and Spark Plasma Sintering (SPS) are two leading pressure-assisted techniques for consolidating ZrC powders into dense ceramics.

Hot Pressing (HP) : This conventional method involves simultaneously applying high temperature and uniaxial pressure to a powder compact in a die. wikipedia.orgnih.gov It has been used to obtain dense ZrC bodies (≥98% relative density), often requiring temperatures around 2300°C or the use of sintering additives to lower the temperature to the 1900–2000°C range. nih.gov However, the long processing times and high temperatures associated with hot pressing can lead to significant grain growth, which may be detrimental to the mechanical properties of the final product. nih.gov

Spark Plasma Sintering (SPS) : Also known as Field-Assisted Sintering Technique (FAST), SPS is a more advanced process that uses a pulsed DC current to pass directly through the graphite (B72142) die and, in some cases, the powder compact itself. nih.govmst.edu This generates rapid internal heating and is believed to create spark discharges between particles, which helps to clean particle surfaces and enhance mass transport. mst.edu The primary advantage of SPS over conventional hot pressing is its ability to achieve full densification at lower temperatures and significantly shorter holding times (minutes versus hours). osti.govmdpi.com This rapid consolidation helps to suppress grain growth, resulting in fine-grained microstructures. mst.eduosti.gov Comparative studies have shown that for ZrC, SPS exhibits lower activation energy for densification than hot pressing, highlighting its greater efficiency. osti.govmdpi.com

| Parameter | Hot Pressing (HP) | Spark Plasma Sintering (SPS) | Reference |

|---|---|---|---|

| Heating Mechanism | External (conventional furnace) | Internal (pulsed DC current) | mdpi.com |

| Typical Temperature | >2000°C (can be lowered with additives) | 1650°C - 2100°C | mst.edunih.gov |

| Typical Pressure | 30-65 MPa | 50-65 MPa | mst.educo-ac.com |

| Processing Time | Hours | Minutes | osti.govmdpi.com |

| Resulting Density | High (>95%) | High, up to 99.5% | mst.educo-ac.com |

| Grain Growth | More significant due to longer times at high temperature | Suppressed due to rapid processing | nih.govosti.gov |

| Densification Efficiency | Lower activation energy, less efficient | Higher strain rate sensitivity, lower activation energy, more efficient | osti.govmdpi.com |

Role of Additives in Enhancing Sinterability and Microstructure

The densification of zirconium carbide (ZrC) through sintering is challenging due to its strong covalent bonds and low self-diffusion rates, which typically necessitate high temperatures and pressures. mst.edu To overcome these limitations and improve the final properties of the ceramic, various sintering additives are employed. These additives facilitate densification at lower temperatures, control microstructure development, and can enhance the mechanical properties of the sintered body. mst.eduresearchgate.net

Additives can be broadly categorized as those that remove surface impurities, those that form a liquid phase during sintering, and those that inhibit grain growth. Carbon, in the form of graphite, is a common additive that improves densification by reducing oxide impurities, such as zirconium oxide (ZrO₂), present on the surface of the initial ZrC powder particles. mst.eduresearchgate.net The removal of this oxide layer enhances sinterability. mst.edu

Zirconium hydride (ZrH₂) is another additive used to promote densification. It can lower the stoichiometry of the ZrC, creating more carbon vacancies which increase atomic movement within the structure. However, the use of ZrH₂ can also lead to increased grain growth at higher temperatures. mst.edu

Transition metals and their compounds are also effective sintering aids. The addition of MoSi₂ has been shown to significantly enhance the densification of ZrC during pressureless sintering. mdpi.com MoSi₂ reacts with ZrC at sintering temperatures to form a liquid phase of low-melting-point silicon zirconium compounds and solid silicon carbide (SiC). mdpi.com This liquid phase promotes grain rearrangement and mass transfer, while the newly formed SiC particles can pin grain boundaries, inhibiting grain growth and refining the microstructure. researchgate.netmdpi.com This combined effect allows for high relative densities (up to 99.1%) to be achieved at lower temperatures (1850 °C) compared to pure ZrC. mdpi.com

Similarly, vanadium carbide (VC) has been utilized as a sintering additive to enhance the densification and mechanical properties of ZrC. nasa.govnasa.gov The addition of VC can help mitigate some of the negative effects of other processing aids, such as increased porosity from binder burnout in additive manufacturing techniques. nasa.gov Other additives used to improve the sinterability of ZrC powders in hot-pressing techniques include metallic zirconium and yttria-stabilized zirconia. nih.gov The selection of an appropriate additive is crucial as it influences not only the density but also the final stoichiometry and microstructure of the zirconium carbide ceramic. mst.edu

| Additive | Primary Role/Mechanism | Effect on Microstructure | Reference |

|---|---|---|---|

| Carbon (Graphite) | Removes surface oxide impurities (e.g., ZrO₂), increasing sinterability. | Can reduce grain growth through grain pinning. | mst.eduresearchgate.net |

| Zirconium Hydride (ZrH₂) | Lowers ZrC stoichiometry, creating vacancies that increase atomic mobility. | Can cause increased grain growth at high temperatures. | mst.edu |

| Molybdenum Disilicide (MoSi₂) | Forms a liquid phase (silicon zirconium compounds) and solid SiC during sintering, enhancing mass transfer. | Refines grains due to the pinning effect of in-situ formed SiC. | researchgate.netmdpi.com |

| Vanadium Carbide (VC) | Enhances densification and improves mechanical properties. | Aids in achieving desired material properties, especially in additive manufacturing. | nasa.govnasa.gov |

| Silicon Carbide (SiC) | Acts as a sintering aid and limits grain growth. | Contributes to a finer microstructure. | researchgate.net |

Vapor Deposition Techniques

Vapor deposition techniques are critical for producing high-purity, uniform, and adherent coatings of zirconium carbide on various substrates. These methods involve the reaction of gaseous precursor compounds at a heated surface to form a solid film.

Chemical Vapor Deposition (CVD) is a widely used method for fabricating ZrC coatings for applications in nuclear reactors and cutting tools. up.ac.zasciepub.com The process generally involves introducing precursor gases into a reactor where they decompose and react on a heated substrate to deposit the desired material. mdpi.com A typical CVD system for ZrC deposition operates at atmospheric or low pressure and uses radio frequency (RF) induction to heat the substrate. up.ac.zasciepub.com

The most common precursor system for ZrC deposition consists of zirconium tetrachloride (ZrCl₄), a carbon source like methane (B114726) (CH₄), and hydrogen (H₂), often with an inert carrier gas such as argon (Ar). up.ac.zasciepub.com ZrCl₄ is a solid at room temperature and must be heated to vaporize for delivery into the reactor. sciepub.com

However, the actual reaction pathway is more complex. Thermodynamic calculations and experimental evidence suggest that zirconium and carbon deposit separately during the CVD process. capes.gov.br The deposition is believed to proceed in several stages:

Reactant gases (precursors) enter the reactor. mdpi.com

The gases diffuse to the substrate surface. mdpi.com

The precursors adsorb onto the hot surface. mdpi.com

Surface reactions occur, leading to the formation of ZrC. mdpi.com

Gaseous byproducts, such as hydrogen chloride (HCl), diffuse away. mdpi.com

Hydrogen plays a crucial role in the process. It acts as a reducing agent for ZrCl₄, forming zirconium subchlorides (e.g., ZrCl₃, ZrCl₂, ZrCl). mdpi.com Atomic hydrogen radicals can also significantly lower the activation energy for the dissociation of both the zirconium and carbon precursors. mdpi.com The deposition rate and stoichiometry of the ZrC coating are highly dependent on process parameters such as temperature, precursor gas flow rates, and partial pressures. up.ac.zacapes.gov.br For instance, using propylene (B89431) (C₃H₆) instead of methane as the carbon source can alter the deposition kinetics. capes.gov.br Studies have shown that the CVD process for ZrC is often controlled by the carbon deposition step. capes.gov.br Other precursor systems, such as those using zirconium bromide (ZrBr₄) or organometallic compounds like tetraneopentylzirconium (Zr(CH₂CMe₃)₄), have also been investigated. researchgate.nettennessee.edusciengine.com

| Zirconium Precursor | Carbon Precursor | Other Gases | Typical Deposition Temperature | Reference |

|---|---|---|---|---|

| Zirconium Tetrachloride (ZrCl₄) | Methane (CH₄) | Hydrogen (H₂), Argon (Ar) | 1250-1500 °C | up.ac.zasciepub.comresearchgate.net |

| Zirconium Tetrachloride (ZrCl₄) | Propylene (C₃H₆) | Hydrogen (H₂) | Not specified | capes.gov.br |

| Zirconium Bromide (ZrBr₄) | Methane (CH₄) | Hydrogen (H₂), Argon (Ar) | 1623–1873 K (1350–1600 °C) | researchgate.net |

| Tetraneopentylzirconium (Zr(CH₂CMe₃)₄) | (Self-contained) | Not specified | Not specified | tennessee.edu |

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. harvard.edu It offers exceptional control over film thickness and conformality at an atomic level, even on complex, high-aspect-ratio structures. harvard.eduosti.gov While ALD has been extensively developed for zirconium-containing dielectrics like zirconium oxide (ZrO₂) and zirconium nitride (Zr₃N₄), its application for the direct deposition of zirconium carbide is an emerging field. harvard.eduacs.orggoogle.com

The development of an ALD process for ZrC requires suitable zirconium and carbon precursors that react in a self-limiting fashion. For other zirconium-based films, common precursors include zirconium tetrachloride (ZrCl₄) and various organometallic compounds, such as homoleptic tetrakis(dialkylamido)metal complexes like tetrakis(dimethylamino)zirconium (B103496) (Zr[N(CH₃)₂]₄) and tetrakis(ethylmethylamino)zirconium (B1143060) (Zr[N(CH₃)(C₂H₅)]₄). harvard.eduacs.orggoogle.com These precursors are typically paired with a co-reactant; for example, water (H₂O) is used for oxides and ammonia (B1221849) (NH₃) for nitrides. harvard.eduacs.org

Mechanistic studies of CVD processes provide insights into potential ALD pathways for ZrC. For instance, the thermolysis of tetraneopentylzirconium, Zr(CH₂CMe₃)₄, has been investigated as a single-source precursor for ZrC in CVD, suggesting its potential applicability in ALD. tennessee.edu The strong bonding in precursors like ZrCl₄ presents challenges, but also opportunities for ALD process development. kci.go.kr A successful ALD cycle for ZrC would involve alternating pulses of a zirconium precursor and a carbon-containing reactant, separated by inert gas purges, to build the film layer by layer. The choice of precursors is critical, as they must be sufficiently volatile and reactive at the deposition temperature without undergoing thermal self-decomposition. osti.govgoogle.com

Alternative and Emerging Synthesis Approaches

Beyond conventional methods, several alternative approaches are being explored to synthesize zirconium carbide, particularly in powder form with controlled characteristics like nanoscale particle size.

Magnesiothermic reduction is a powerful method for synthesizing nanosized ZrC powder at relatively low temperatures compared to traditional carbothermal reduction. ingentaconnect.comresearchgate.net This process involves the use of magnesium (Mg) metal as a potent reducing agent to reduce a zirconium source in the presence of a carbon source. ingentaconnect.comcnnmol.com

The magnesium oxide (MgO) byproduct can be subsequently removed by leaching with an acid, such as hydrochloric acid (HCl), to yield pure ZrC powder. ingentaconnect.comresearchgate.net Another variation of this method uses gaseous precursors, such as vaporized zirconium tetrachloride (ZrCl₄) and tetrachloroethylene (B127269) (C₂Cl₄), which are reacted with molten magnesium. ingentaconnect.com The reduction takes place in the liquid magnesium, and the resulting mixture of ZrC, Mg, and magnesium chloride (MgCl₂) is cooled and purified. ingentaconnect.com

This synthesis route allows for excellent control over the final particle size. By adjusting the reaction temperature, ZrC powders with average particle sizes ranging from 50 nanometers (at 1073 K) to a few micrometers (at 1223 K) can be produced. ingentaconnect.comingentaconnect.com The process is often self-propagating and can be initiated by mechanical activation, a process known as a mechanically induced self-sustaining reaction (MSR). researchgate.net

| Zirconium Source | Carbon Source | Reducing Agent | Reaction Temperature | Resulting Average Particle Size | Reference |

|---|---|---|---|---|---|

| Zirconium Dioxide (ZrO₂) | Graphite | Magnesium (Mg) | ~647 °C (start of reduction) | ~23 nm (crystallite size) | researchgate.net |

| Zirconium Tetrachloride (ZrCl₄) | Tetrachloroethylene (C₂Cl₄) | Magnesium (Mg) | 1073 K (800 °C) | ~50 nm | ingentaconnect.comingentaconnect.com |

| Zirconium Tetrachloride (ZrCl₄) | Tetrachloroethylene (C₂Cl₄) | Magnesium (Mg) | 1223 K (950 °C) | ~5 µm | ingentaconnect.comingentaconnect.com |

| Zirconium Dioxide (ZrO₂) | Sucrose (C₁₂H₂₂O₁₁) | Magnesium (Mg) | Not specified (SHS method) | ~50 nm | cnnmol.com |

Mechanical alloying, or mechanosynthesis, is a solid-state powder processing technique that uses high-energy ball milling to induce chemical reactions and phase transformations at room temperature. researchgate.netmdpi.com This method has been successfully employed to synthesize nanostructured and amorphous materials, including zirconium carbide. researchgate.netnitrkl.ac.in

In a typical process for ZrC synthesis, elemental powders of zirconium (Zr) and a carbon source, such as graphite or toluene (B28343), are loaded into a high-energy ball mill. researchgate.netisnnm.org The repeated fracturing and cold welding of the powder particles under the high-energy impact of the milling balls provides the mechanical energy to activate a reaction between the constituents. researchgate.net This can lead to the formation of nanocrystalline ZrC without the need for an external heat source. researchgate.net

The process can also be used to trigger a magnesiothermic reduction, where a mixture of ZrO₂, Mg, and C is milled until a mechanically induced self-sustaining reaction (MSR) is initiated. researchgate.netcsic.es The high-energy milling refines the microstructure and decreases diffusion distances, which can significantly lower the temperature required for the exothermic reaction to begin. researchgate.net

Mechanical alloying is a versatile route for producing non-stoichiometric carbides (ZrCₓ) and composite powders. researchgate.netresearchgate.net For example, milling zirconium powder with toluene has been shown to produce ZrCₓ nanoparticles with an average size of less than 10 nm. researchgate.net The process parameters, such as milling time, ball-to-powder ratio, and milling atmosphere, are critical in determining the final phase composition, crystallite size, and morphology of the synthesized powder. mdpi.comnitrkl.ac.in

Self-Propagating High-Temperature Synthesis (SHS)

Self-Propagating High-Temperature Synthesis (SHS) is a method utilized for producing zirconium carbide (ZrC) powders. This technique is founded on the exothermic reaction that occurs between zirconium and a carbon source. hnjc-metal.com The process is characterized by its ability to sustain a high-temperature reaction front that propagates through the reactants, leading to the synthesis of the desired compound. One of the significant advantages of SHS over traditional methods like carbothermal reduction is the considerably lower energy consumption and the ability to produce finer particles. tandfonline.com

The synthesis process typically involves mixing zirconium powder with a carbon source, such as activated carbon, carbon black, or graphite. hnjc-metal.com In some variations, zirconium dioxide (ZrO₂) is used as the zirconium source, with a reducing agent like magnesium (Mg) and a carbon source. tandfonline.comtandfonline.com The mixture is often pre-treated by ball milling to ensure homogeneity and then compacted into a desired shape, such as a cylindrical sample. hnjc-metal.comhep.com.cn To control the highly exothermic reaction, diluents like sodium chloride (NaCl) can be added to the mixture, which helps to lower the combustion temperature. hnjc-metal.com The reaction is initiated by an external heat source, such as a tungsten filament, in an inert atmosphere like argon. hnjc-metal.com Following the synthesis, a leaching process, often with acids like hydrochloric acid (HCl), may be employed to purify the final product by removing byproducts and unreacted materials. tandfonline.comtandfonline.com

Research has shown that the choice of carbon source significantly impacts the characteristics of the synthesized ZrC. For instance, carbon black has been identified as a highly effective carbon source for preparing ZrC powder. hnjc-metal.com Studies have also investigated the influence of reactant stoichiometry, particularly the amount of reducing agent like magnesium, on the final product. It has been determined that an optimal stoichiometry of the reducing agent can lead to the synthesis of ZrC powders with specific particle sizes and low levels of oxide residues. tandfonline.comtandfonline.com For example, one study found the optimal reductant stoichiometry for producing ZrC to be 110%. tandfonline.comtandfonline.com

The resulting ZrC powders from SHS can exhibit a range of particle sizes, from the micrometer scale down to the nanoscale. hnjc-metal.comhep.com.cn For instance, using zirconium and carbon black, a mean particle size of 0.5–1 μm has been achieved. hnjc-metal.com In other studies focusing on producing nanoparticles, an average particle size of 320 nm was synthesized. tandfonline.comtandfonline.com A developed chemical active dilution SHS method has even successfully produced high-quality nano-sized ZrC powders with an average particle size of 50 nm. hep.com.cn

Table 1: Research Findings on Self-Propagating High-Temperature Synthesis of Zirconium Carbide

| Reactants | Diluent/Reductant | Key Process Parameters | Resulting ZrC Characteristics | Reference |

| Zirconium, Activated Carbon | None | Compacting pressure: 8 MPa, Milling time: 5 h | Highest combustion temperature: 2446 K | hnjc-metal.com |

| Zirconium, Carbon Black | 30% NaCl | - | Combustion temperature decreased to 1810 K | hnjc-metal.com |

| Zirconium, Carbon Black | None | - | Mean particle size: 0.5–1 μm, Oxygen content: 0.38% | hnjc-metal.com |

| ZrO₂, Carbon Black, Mg | Mg (110% stoichiometry) | Acid leaching with HCl | Average particle size: 320 nm, Contains small amount of oxide residues | tandfonline.comtandfonline.com |

| ZrO₂, Sucrose, Mg | Mg | Ball milling pretreatment | Average particle size: 50 nm, High purity, Low oxygen content | hep.com.cn |

Plasma-Assisted Synthesis and Processing

Plasma-assisted synthesis represents a versatile and effective methodology for the fabrication of zirconium carbide (ZrC), particularly in the form of nanoparticles and thin films. This approach utilizes the high energy and reactive species present in a plasma to drive the chemical reactions necessary for ZrC formation. Different plasma techniques have been explored, including radiofrequency (RF) thermal plasma, pulsed plasma in liquid (PPL), and plasma vapor phase deposition (PVD). rsc.orgbme.huosti.gov

In one method, an atmospheric RF thermal plasma process was used to synthesize nanosized ZrC particles. This involved reacting zirconium dioxide (ZrO₂) with either solid carbon or methane. bme.hu Another innovative approach is pulsed plasma in liquid (PPL), where zirconium metal electrodes serve as the zirconium source and a liquid, such as ethanol, provides the carbon. This method has been successful in producing cubic phase ZrC nanoparticles encapsulated in graphitic carbon with an average size of about 10 nm. rsc.org The rapid quenching and near-vacuum environment inherent in PPL contribute to a uniform, small particle size distribution and high purity. rsc.org

Plasma-assisted techniques can also be used to process precursor materials to form ZrC composites. For example, plasma treatment of zirconium-loaded polymers has been shown to produce (nano-ZrC, nano-ZrO₂)@C composites. mdpi.com The composition and properties of the final product can be influenced by the plasma atmosphere, such as helium or hydrogen, and the initial precursor materials. mdpi.comresearchgate.net For instance, plasma processing of a ZrO₂@C composite in a tube furnace led to the formation of ZrC₀.₉₄@C composites. mdpi.com

Characterization of ZrC synthesized via plasma methods reveals distinct microstructural features. For example, ZrC microspheres produced by a plasma vapor phase deposition (PVD) method were compared to those made by internal gelation. The PVD-synthesized ZrC had a larger variation in grain size (400–1200 nm) and a higher degree of microstrain compared to the internal gelation sample. osti.gov However, it also exhibited less excess carbon. osti.gov The high temperatures in plasma synthesis can lead to rapid diffusion and the growth of larger crystallites, with sizes reported between 35 and 62 nm in one study. mdpi.com

Table 2: Research Findings on Plasma-Assisted Synthesis of Zirconium Carbide

| Plasma Technique | Precursors/Sources | Key Process Parameters/Atmosphere | Resulting ZrC Characteristics | Reference |

| Pulsed Plasma in Liquid (PPL) | Zirconium electrodes, Ethanol | - | ~10 nm cubic phase ZrC nanoparticles encapsulated in graphitic carbon | rsc.org |

| RF Thermal Plasma | Zirconium dioxide, Solid carbon or Methane | Atmospheric pressure | Nanosized ZrC particles | bme.hu |

| Plasma Vapor Phase Deposition (PVD) | - | - | Polycrystalline material with grain size variation of 400–1200 nm, high microstrain | osti.gov |

| Plasma-assisted Carbonization | Zr-loaded iminodiacetate-functionalized styrene-divinylbenzene copolymers | Helium or Hydrogen atmosphere | ZrC₀.₉₄@C composites, crystallite size 35-62 nm | mdpi.com |

| Plasma processing of nano-ZrO₂@C | nano-ZrO₂@C | Helium or Hydrogen atmosphere | nano-(ZrC₀.₉₃, ZrO₂)@C composites, average ZrC particle size 21-23 nm | researchgate.net |

Structural and Compositional Analysis of Zirconium Carbide Compounds

Crystallographic Structure and Bonding Characteristics

The fundamental arrangement of atoms and the nature of the chemical bonds within zirconium carbide are key to understanding its macroscopic properties.

Zirconium carbide crystallizes in a face-centered cubic (FCC) lattice, specifically the rock-salt (NaCl) structure, belonging to the Fm-3m space group (No. 225). materialsproject.orgrsc.orgtandfonline.comosti.gov In this arrangement, the zirconium and carbon atoms each form an interlocking FCC sublattice. osti.gov The zirconium atoms are situated at the corners and face centers of the cubic unit cell, while the carbon atoms occupy the octahedral interstitial sites. rsc.org This results in a coordination where each zirconium atom is bonded to six carbon atoms, and conversely, each carbon atom is bonded to six zirconium atoms, forming ZrC₆ and CZr₆ octahedra, respectively. materialsproject.org The reported lattice parameter for stoichiometric ZrC is approximately 4.6976 Å. wikipedia.org

The bonding in zirconium carbide is a complex mixture of covalent, ionic, and metallic characteristics. iphy.ac.cntandfonline.com The strong covalent component arises from the significant hybridization between the carbon 2p orbitals and the zirconium 4d orbitals. iphy.ac.cnnsf.govmdpi.com This overlap of electron orbitals creates strong, directional bonds between adjacent zirconium and carbon atoms, which is a primary reason for the material's high hardness and melting temperature. mdpi.comnih.gov

In addition to covalent bonding, there is a notable ionic character resulting from the transfer of electrons from the less electronegative zirconium to the more electronegative carbon. iphy.ac.cn First-principles calculations suggest a charge transfer of approximately 1.71 electrons from each zirconium atom to its nearest carbon atom. iphy.ac.cnresearchgate.net This leads to an effective valency that can be represented as Zr¹⁺⁷¹C¹⁻⁷¹. iphy.ac.cn

The metallic character of zirconium carbide stems from the Zr-Zr bonds and the presence of delocalized electrons in the lattice, which contribute to its significant thermal and electrical conductivity, comparable to that of zirconium metal. iphy.ac.cnrsc.orgmdpi.com The electronic band structure reveals that the states near the Fermi level are a mixture of C 2p and Zr 4d and 4p orbitals, confirming the covalent contribution, while bands at higher energies are predominantly derived from Zr 4d orbitals. iphy.ac.cn

Non-Stoichiometry and Carbon Vacancy Chemistry

A defining feature of zirconium carbide is its ability to exist over a wide range of compositions, a phenomenon known as non-stoichiometry. This is primarily accommodated through the presence of vacancies on the carbon sublattice.

Zirconium carbide is typically substoichiometric, with the formula often written as ZrCₓ, where x can range from approximately 0.6 to 0.98. rsc.orgwikipedia.orgencyclopedia.pub This means that the carbon sublattice is rarely fully occupied. osti.gov These carbon vacancies are not merely defects but play a crucial role in determining the material's properties. The concentration of these vacancies significantly influences thermodynamic and thermophysical properties. ceramics.org For instance, an increase in carbon vacancies can lead to a decrease in thermal conductivity due to the scattering of electrons and phonons. nih.gov The presence of vacancies also affects the lattice parameter; a slight carbon deficiency can increase the lattice parameter, which in turn can decrease the bond strength and negatively impact mechanical properties. nih.govencyclopedia.pub

At high temperatures, carbon vacancies in substoichiometric ZrCₓ are generally disordered. arxiv.org However, upon annealing at lower temperatures, these vacancies can arrange themselves into ordered superstructures. arxiv.orgresearchgate.net This ordering phenomenon constitutes an order-disorder phase transition. aps.orgrsc.orgrjraap.comaps.org Theoretical studies have predicted the stability of several long-range ordered phases at low temperatures, such as Zr₂C, Zr₃C₂, and Zr₆C₅. arxiv.orgresearchgate.net The formation of these ordered phases involves the arrangement of carbon atoms and vacancies into a repeating pattern that may have a larger unit cell or different symmetry compared to the parent rock-salt structure. ceramics.org The observation of these ordered phases has been confirmed experimentally in some cases, highlighting the complexity of the Zr-C system beyond a simple solid solution model. ceramics.orgarxiv.org

The ratio of zirconium to carbon (Zr:C) has a profound effect on the structural stability and properties of zirconium carbide. The material is stable as a single phase over a C/Zr atom ratio of approximately 0.6 to 0.98. osti.govwikipedia.org Outside of this range, other phases may form. For instance, at carbon contents greater than ZrC₀.₉₈, free carbon will be present in the material. wikipedia.org The Zr:C ratio directly influences the lattice parameter and melting point. A slight deficiency in carbon, to a C/Zr ratio of about 0.83-0.85, can lead to a maximum in the melting point. tandfonline.comnih.gov Further decreasing the carbon content leads to an increase in the lattice parameter and a subsequent decrease in the melting point and bond strength. nih.gov This demonstrates that the structural stability of ZrC is highly dependent on its stoichiometry, with the most stable compositions at high temperatures occurring in the substoichiometric range. nih.govencyclopedia.pub

Phase Equilibria and Diagrams in the Zirconium-Carbon System

The zirconium-carbon (Zr-C) system is characterized by the presence of a single carbide phase, zirconium carbide (ZrC), which exhibits a broad range of non-stoichiometry. iit.edudtic.mil The phase diagram for this system has been a subject of study for many years, with various versions presented in the literature. iit.edu Investigations using techniques such as differential thermal analysis, quenching, metallography, and X-ray diffraction have helped to elucidate the phase relationships at high temperatures. iit.edu

The Zr-C phase diagram shows a face-centered cubic (FCC) ZrC phase, denoted as δ-ZrCₓ, which is stable over a wide composition range. iit.edudtic.miltandfonline.com This phase has a rock salt crystal structure (space group Fm-3m). materialsproject.org The stoichiometry of ZrCₓ can vary significantly due to the presence of carbon vacancies in the crystal lattice. researchgate.net Theoretical studies have predicted the existence of several stable, long-range ordered sub-stoichiometric phases at lower temperatures, although their experimental synthesis can be challenging. researchgate.netnih.gov

Key features of the Zr-C phase diagram include eutectic and peritectic reactions at high temperatures. On the zirconium-rich side, a eutectic reaction occurs at approximately 1850-1860°C. iit.edudtic.milminsky.ai On the carbon-rich side, another eutectic is observed at around 2850°C. iit.edudtic.milminsky.ai The melting point of ZrC is reported to be maximized at about 3420°C for a composition containing approximately 46 atomic percent carbon. dtic.mil

Below approximately 37.5 atomic percent carbon, a two-phase field of hexagonal close-packed (HCP) zirconium and ZrCₓ exists up to around 1200 K. tandfonline.com Above this temperature, the zirconium metal transforms to a body-centered cubic (BCC) structure. tandfonline.com At carbon contents greater than about 49.5 atomic percent, a two-phase region of ZrCₓ and graphite (B72142) is formed. tandfonline.com

The table below summarizes some of the key invariant reactions and phase boundaries in the Zirconium-Carbon system based on various studies.

| Reaction/Boundary | Temperature (°C) | Composition (atomic % C) | Phases Involved | Reference(s) |

| Zr-rich Eutectic | 1850 - 1860 | - | L ↔ α-Zr + ZrC | iit.edudtic.milminsky.ai |

| C-rich Eutectic | 2850 | - | L ↔ ZrC + C | iit.edudtic.milminsky.ai |

| Maximum Melting Point | 3420 | ~46 | L ↔ ZrC | dtic.mil |

| Low Carbon Boundary of ZrC | Invariant (1900-3300°C) | 38.5 | ZrC / (ZrC + α-Zr) | dtic.mil |

| High Carbon Boundary of ZrC | 2850 - 3300°C | 48.9 | ZrC / (ZrC + C) | dtic.mil |

Note: "L" represents the liquid phase.

Influence of Impurities and Doping on Zirconium Carbide Structure

Oxygen is a common impurity in zirconium carbide, and its presence can significantly influence the material's structure and stability. tandfonline.comnih.govrsc.org Oxygen atoms can be incorporated into the ZrC lattice, leading to the formation of zirconium oxycarbide (ZrCₓOᵧ). cambridge.orgresearchgate.net This occurs because oxygen atoms can occupy the same interstitial sites as carbon atoms within the FCC zirconium sublattice. rsc.org The formation of oxycarbides can happen during synthesis, such as through the carbothermal reduction of zirconia (ZrO₂), or through the reaction of ZrC with residual oxides during sintering. cambridge.orgnsf.gov

The incorporation of oxygen into the ZrC lattice results in a decrease in the lattice parameter. researchgate.net This is attributed to the smaller atomic radius of oxygen compared to carbon. researchgate.net Studies have shown that oxygen preferentially occupies vacant octahedral interstitial sites but can also substitute for carbon atoms. rsc.org The solubility of oxygen in ZrC can be significant, with some studies reporting that oxygen can substitute for up to 17-20% of the carbon atoms. rsc.org

The presence of oxygen impurities has been hypothesized to affect the ordering of carbon vacancies in sub-stoichiometric zirconium carbide. nih.govrsc.org First-principles calculations have shown that as the concentration of oxygen increases, the relative stability of ordered vacancy phases decreases compared to a random distribution of vacancies. nih.govrsc.org This suggests that oxygen contamination can be a contributing factor to the difficulty in synthesizing these ordered structures experimentally. nih.govrsc.org

The carbothermal reduction of zirconia to zirconium carbide often proceeds through an intermediate zirconium oxycarbide phase. nsf.govresearchgate.net This process can involve the initial formation of an oxygen-rich oxycarbide, which is then progressively reduced and enriched with carbon to form the final carbide phase. nsf.gov The stability of zirconium oxycarbide is dependent on the surrounding atmosphere; for instance, ZrO₀.₃₁C₀.₆₉ is stable in reducing atmospheres at high temperatures but decomposes into ZrO₂ in CO₂ or O₂. nih.gov

The following table provides a summary of the effects of oxygen contamination on the structure of zirconium carbide.

| Effect | Description | Reference(s) |

| Formation of Zirconium Oxycarbide (ZrCₓOᵧ) | Oxygen atoms occupy interstitial sites in the ZrC lattice, forming a solid solution. | cambridge.orgresearchgate.net |

| Decrease in Lattice Parameter | The smaller atomic radius of oxygen compared to carbon causes a contraction of the crystal lattice. | researchgate.net |

| Destabilization of Ordered Phases | Increased oxygen concentration reduces the stability of ordered carbon vacancy structures. | nih.govrsc.org |

| Intermediate Phase in Synthesis | Zirconium oxycarbide is often an intermediate product during the carbothermal reduction of ZrO₂. | nsf.govresearchgate.net |

Nitrogen can be intentionally introduced into the zirconium carbide lattice to form zirconium carbonitride, Zr(C,N). This creates a quasi-binary solid solution where carbon and nitrogen atoms randomly occupy the octahedral interstitial sites within the face-centered cubic (FCC) zirconium sublattice. tandfonline.comnih.gov The resulting material, zirconium carbonitride (ZrCₓNᵧ), exhibits properties that can be tailored by adjusting the C/N ratio.

The formation of a solid solution is possible because ZrC and zirconium nitride (ZrN) are isostructural, both having the rock-salt crystal structure. tandfonline.commaterialsproject.org The lattice parameter of the carbonitride is dependent on the relative amounts of carbon and nitrogen. As nitrogen substitutes for carbon, the lattice constant generally decreases. researchgate.net

Phase equilibria studies in the Zr-C-N system have shown that at temperatures around 1150-1423 K, a single-phase δ-Zr(C,N)₁₋ₓ solid solution exists over a wide range of compositions. tandfonline.comresearchgate.net The metal-rich boundary of this phase is nearly a straight line between the compositions of ZrC₁₋ₓ and ZrN₁₋ₓ. researchgate.net

Nitrogen doping has been shown to enhance certain properties of zirconium carbide. For instance, it can improve the ablation resistance of the material. researchgate.netsciopen.comeurekalert.org Transmission electron microscopy (TEM) analysis of nitrogen-doped samples after ablation has revealed the formation of nanocarbon and Zr-C-N-O phases at the interface between the oxidized and unoxidized regions. researchgate.netsciopen.com It is proposed that nitrogen atoms preferentially bond with zirconium, forming robust Zr-C-N-O network structures that help maintain the material's integrity at extreme temperatures. researchgate.netsciopen.com

The synthesis of zirconium carbonitride coatings can be achieved through various methods, including magnetron sputtering. nih.gov By controlling the flow rates of nitrogen and acetylene (B1199291) (as a carbon source), the composition and, consequently, the structural and mechanical properties of the ZrCₓNᵧ coatings can be controlled. nih.gov

The table below summarizes the key aspects of nitrogen doping in zirconium carbide.

| Feature | Description | Reference(s) |

| Formation of Zirconium Carbonitride (ZrCₓNᵧ) | Nitrogen atoms substitute for carbon atoms in the ZrC lattice, forming a solid solution. | tandfonline.comnih.gov |

| Crystal Structure | Maintains the face-centered cubic (rock-salt) structure of ZrC and ZrN. | tandfonline.comnih.gov |

| Lattice Parameter | Varies with the C/N ratio, generally decreasing with increasing nitrogen content. | researchgate.net |

| Phase Equilibria | A wide single-phase δ-Zr(C,N)₁₋ₓ solid solution region exists at high temperatures. | tandfonline.comresearchgate.net |

| Property Enhancement | Nitrogen doping can improve properties such as ablation resistance. | researchgate.netsciopen.comeurekalert.org |

Theoretical and Computational Investigations of Zirconium Carbide Compounds

Quantum Mechanical Approaches to Electronic Structure and Bonding

Quantum mechanical calculations have become indispensable tools for elucidating the intricate details of the electronic structure and chemical bonding in zirconium carbide (ZrC). These computational methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Predicting Zirconium Carbide Properties

Density Functional Theory (DFT) has proven to be a robust method for predicting a wide array of properties for zirconium carbide. iphy.ac.cnmdpi.comencyclopedia.pubresearchgate.net First-principles calculations based on DFT have been successfully employed to investigate the mechanical, electronic, and thermodynamic characteristics of ZrC. iphy.ac.cn The generalized gradient approximation (GGA) for the exchange-correlation potential within DFT has shown to yield results that are in good agreement with experimental data for bulk properties. iphy.ac.cn

Studies utilizing DFT have accurately predicted the equilibrium lattice parameter, bulk modulus, and elastic constants of ZrC. iphy.ac.cn For instance, a calculated lattice parameter of 4.72 Å aligns well with the experimental value of 4.698 Å. iphy.ac.cn Similarly, the computed bulk modulus of 230.5 GPa is consistent with experimental findings. iphy.ac.cn These calculations provide a solid foundation for understanding the material's response to external stress. iphy.ac.cn

The electronic band structure, as determined by DFT, reveals significant mixing of Carbon 2p and Zirconium 4d and 4p orbitals near the Fermi level. iphy.ac.cnresearchgate.net This hybridization is a key contributor to the strong covalent bonding between carbon and zirconium atoms. iphy.ac.cn Furthermore, DFT calculations have been instrumental in quantifying the charge transfer between atoms. Bader charge analysis, a method used in conjunction with DFT, indicates a transfer of approximately 1.71 electrons from each zirconium atom to its nearest carbon neighbor. iphy.ac.cn This suggests that the Zr-C bond possesses a mixed ionic and covalent character. iphy.ac.cn

The application of DFT extends to understanding the behavior of ZrC under extreme conditions. Calculations have been used to study the effects of high hydrostatic pressure on the material's properties, predicting a phase transition from the B1 (NaCl-type) to the B2 (CsCl-type) structure at approximately 297 GPa. researchgate.netcdmx.gob.mx DFT is also used to model the fracture toughness of ZrC at elevated temperatures, providing valuable data for its application in hypersonic vehicles. mdpi.com

| Property | DFT Calculated Value | Experimental Value | Reference |

|---|---|---|---|

| Lattice Parameter | 4.72 Å | 4.698 Å | iphy.ac.cn |

| Bulk Modulus | 230.5 GPa | Varies (e.g., ~250 GPa) | iphy.ac.cn |

| Electron Transfer (Zr to C) | ~1.71 e⁻ | Not directly measured | iphy.ac.cn |

| Phase Transition Pressure (B1 to B2) | ~297 GPa | Not experimentally confirmed above 100 GPa | researchgate.netcdmx.gob.mx |

Ab-Initio Molecular Dynamics Simulations of Zirconium Carbides and Carbonitrides

Ab-initio molecular dynamics (AIMD) simulations offer a powerful approach to study the dynamic behavior of atoms in materials, providing insights into processes that occur at finite temperatures. eurekalert.orgsciopen.com These simulations, which are based on first-principles quantum mechanical calculations, have been employed to investigate the micro-structural evolution of zirconium carbide and its derivatives under various conditions. aps.org

One key application of AIMD is in understanding the effects of electronic excitation on the stability of the ZrC lattice. researchgate.net Studies have shown that electronic excitation can induce a crystalline-to-amorphous phase transition in ZrC. researchgate.net The threshold for this transition at 300 K has been determined to be an electronic excitation concentration of 4.26%. researchgate.net AIMD simulations also reveal that carbon atoms exhibit larger mean square displacement compared to zirconium atoms, which is attributed to the smaller atomic mass of carbon. researchgate.net

AIMD has also been instrumental in elucidating the ablation resistance mechanisms of zirconium carbonitrides (ZrCN). eurekalert.org By simulating the oxidation process at the atomic level, researchers can understand how nitrogen doping improves the material's performance in extreme environments. eurekalert.orgsciopen.com These simulations have shown that nitrogen atoms preferentially bond with zirconium, forming a robust Zr-C-N-O network that minimizes material loss during ablation. sciopen.com The insights gained from AIMD can help in the design of advanced ultra-high temperature ceramics (UHTCs) for applications such as thermal protection systems in aerospace. eurekalert.org

Furthermore, AIMD simulations have been used to compare the defect accumulation processes in different carbides. For instance, a comparative study of silicon carbide (SiC) and ZrC revealed that while the introduction of carbon Frenkel pairs leads to the amorphization of SiC, the ZrC lattice remains structurally stable up to high defect doses. aps.org This highlights the intrinsic resistance of ZrC to amorphization caused by the accumulation of certain types of defects.

Natural Bond Orbital (NBO) Analysis in Zirconium Carbide Systems

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, intuitive "Lewis-like" picture of chemical bonding within a molecule or a solid. uni-muenchen.de This technique transforms the complex, delocalized wavefunctions obtained from quantum mechanical calculations into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de The generalization of NBO analysis to periodic systems has enabled its application to bulk materials like zirconium carbide, offering deeper insights into its bonding characteristics. acs.org

In the context of zirconium carbide, NBO analysis helps to quantify the nature of the chemical bonds. It can elucidate the hybridization of atomic orbitals and the extent of electron delocalization. uni-muenchen.de For instance, by analyzing the composition of the NBOs, one can determine the percentage of s, p, and d orbital character in the hybrid orbitals that form the Zr-C bonds. This provides a more detailed picture than a simple ionic or covalent description.

NBO analysis has been used to study a variety of systems, including metal-decorated nanoclusters and their interactions with gas molecules. rsc.org While specific NBO studies focusing solely on bulk zirconium carbide are not extensively detailed in the provided search results, the methodology is highly applicable. For example, in a study of a Zr-decorated MgO nanocluster, NBO analysis was used to understand charge transfer and bonding interactions. rsc.org

The second-order perturbation theory analysis within the NBO framework is particularly powerful. uni-muenchen.de It quantifies the energetic importance of interactions between filled (donor) and empty (acceptor) NBOs. uni-muenchen.de These "delocalization" corrections to the idealized Lewis structure provide a measure of the covalent character and charge transfer in the system. uni-muenchen.de For ZrC, this analysis could quantify the donation from carbon lone pairs to empty zirconium orbitals, further clarifying the mixed ionic-covalent nature of the bonding.

Modeling of Structural Defects and Non-Stoichiometry

Zirconium carbide often exists in a non-stoichiometric form, with a significant number of carbon vacancies. These structural defects have a profound impact on the material's properties. Computational modeling plays a crucial role in understanding the behavior of these defects.

Computational Prediction of Vacancy Ordering and Diffusion Mechanisms

First-principles calculations have been extensively used to investigate the stability and ordering of carbon vacancies in zirconium carbide (ZrCₓ). rsc.org Theoretical studies have consistently predicted that at low temperatures, several vacancy-ordered superstructural phases are more stable than the vacancy-disordered solid solution. rsc.orgresearchgate.net These predictions have been made using various computational techniques, including the Order Parameter Functional (OPF) method, the Cluster Expansion Method (CEM), and evolutionary algorithms like USPEX. rsc.orguspex-team.org

The driving force for vacancy ordering is related to the interaction energies between vacancies. Calculations have shown that vacancies in the second nearest neighbor position are strongly repulsive, while those in the third nearest neighbor position are preferred. rsc.org This energetic preference dictates the specific ordered arrangements of vacancies that are most stable. rsc.org The stability of these ordered phases has been confirmed by some experimental observations, though their synthesis remains challenging. rsc.orgresearchgate.net

Computational models have also been employed to study the diffusion of atoms within the ZrC lattice. The migration of carbon vacancies is a key process influencing the material's high-temperature behavior. DFT calculations have determined the migration barrier for an isolated carbon vacancy to be around 4.11 eV. researchgate.net The presence of other defects, such as divacancies or Frenkel pairs, can significantly alter these migration barriers. researchgate.netresearchgate.net For instance, the migration barrier for carbon vacancies in a divacancy configuration is lower, at approximately 2.69 to 2.93 eV. researchgate.net

Simulations have also explored the diffusion of metal atoms, which is a much slower process. It has been proposed that metal atom diffusion may occur via a mechanism involving nearest-neighbor vacancy pairs (one metal and one carbon vacancy). researchgate.net These computational insights into vacancy ordering and diffusion are crucial for understanding and predicting the long-term stability and performance of zirconium carbide in demanding applications.

| Defect Type | Migration Barrier (eV) | Reference |

|---|---|---|

| Isolated Carbon Vacancy | 4.11 | researchgate.net |

| Carbon Vacancy (in divacancy) | 2.69 - 2.93 | researchgate.net |

| Zirconium Vacancy (in divacancy) | 3.60 - 3.69 | researchgate.net |

| Frenkel Pair | 3.26 - 3.44 | researchgate.net |

| Schottky Pair | 3.37 - 3.73 | researchgate.net |

Influence of Stoichiometry and Impurities on Theoretical Models of Zirconium Carbide

The stoichiometry of zirconium carbide, specifically the carbon-to-zirconium ratio (C/Zr), has a significant influence on its properties, and this is a key consideration in theoretical models. mdpi.comrsc.org Zirconium carbide can exist over a wide range of compositions, with up to 50% of the carbon sites being vacant. rsc.org This non-stoichiometry affects the lattice parameter, electronic structure, and mechanical properties. mst.edunih.gov

Theoretical models have shown that the lattice parameter of ZrCₓ does not vary linearly with the carbon content. nih.gov Instead, it exhibits a maximum at a C/Zr ratio of around 0.83. nih.gov This is attributed to a competition between the increasing number of bonding electrons and the strain introduced by vacancies. mst.edu

Impurities, particularly oxygen and nitrogen, are often present in experimentally produced zirconium carbide and can significantly affect its properties. nih.govrsc.org Computational studies have investigated the impact of these impurities on the stability of both vacancy-ordered and disordered phases. nih.govrsc.org It has been found that oxygen impurities can destabilize some of the predicted vacancy-ordered phases, which may explain why they are not always observed experimentally. nih.govrsc.org The presence of oxygen in the lattice leads to the formation of oxycarbides (ZrCₓOᵧ), where oxygen substitutes for carbon atoms or occupies vacant sites. nih.govresearchgate.net This substitution alters the local bonding and can cause a decrease in the lattice parameter. mst.edursc.org

Theoretical models that account for both non-stoichiometry and impurities provide a more accurate description of real-world zirconium carbide materials. nih.gov These models are essential for understanding the variability in reported experimental data and for guiding the synthesis of materials with tailored properties. mst.edu For example, by understanding how nitrogen doping affects the electronic structure and bonding, it is possible to design zirconium carbonitride ceramics with improved sinterability and thermal conductivity. core.ac.uk

Thermodynamic and Phase Stability Simulations

Computational thermodynamics plays a pivotal role in understanding and predicting the behavior of materials like zirconium carbide under a wide range of conditions, thus guiding experimental efforts and application development.

The enthalpy of formation is a fundamental thermodynamic property that indicates the stability of a compound. For zirconium carbide, which can be non-stoichiometric (ZrCx), this value varies with the carbon-to-zirconium ratio. Experimental studies involving oxygen bomb calorimetry on ZrC samples with carbon-zirconium ratios (x) from 0.63 to 0.98 have been conducted to determine these values precisely. sci-hub.se An empirical equation derived from such experiments allows for the calculation of the standard enthalpy of formation (ΔH°f) at 298 K as a function of stoichiometry:

-ΔH°f,298K (kcal/mol) = -7.4 + (84.1 * x) - (27.2 * x²) sci-hub.se

Using this equation, the extrapolated enthalpy of formation for stoichiometric zirconium carbide (ZrC1.0) is -49.5 ± 0.6 kcal/mol. sci-hub.se

This foundational data is crucial for the development of comprehensive thermodynamic databases. acs.org Methodologies like the Calculation of Phase Diagrams (CALPHAD) rely on such experimental values for phase stability assessments of the Zr-C system. nih.gov These databases, often incorporating data from sources like the NIST-JANAF Thermochemical Tables, compile properties such as heat capacity, entropy, and enthalpy over a broad temperature range. nih.govnist.govnist.gov The heat capacity, for instance, can be represented by Shomate equations, which provide a polynomial fit for the heat capacity as a function of temperature. nist.govnist.gov

Below is a table of coefficients for the Shomate equation, which describes the heat capacity (Cp) of solid ZrC.

Table 1: Shomate Equation Coefficients for Solid Zirconium Carbide (298-3805 K) Cp° = A + Bt + Ct² + Dt³ + E/t²* where:

t = temperature (K) / 1000

Cp° = heat capacity (J/mol·K)

| Coefficient | Value |

| A | 51.02723 |

| B | 3.685640 |

| C | -0.199004 |

| D | 0.028938 |

| E | -1.303810 |

| Data sourced from the NIST Chemistry WebBook. nist.govnist.gov |

These databases are indispensable tools for simulating phase equilibria and predicting the behavior of ZrC in complex material systems. nih.gov

At extreme temperatures (>2000 K), the vaporization behavior of zirconium carbide becomes a critical factor for its application in environments like hypersonic vehicles and nuclear propulsion. osti.govnih.gov Modeling this behavior is complex because ZrC often vaporizes incongruently, meaning the elements leave the solid surface at different rates. osti.gov

A key computational approach involves a boundary layer model, which assumes that the rate of material loss is governed by the transport of gaseous species through a static gas layer adjacent to the solid surface. osti.gov The model's predictive power hinges on knowing the material's surface composition, as this dictates the equilibrium partial pressures of the vaporizing species. As vaporization proceeds, the surface composition changes until it reaches a "congruently vaporizing surface composition," at which point a steady state is achieved. osti.gov

Laser-based diagnostic techniques, such as planar laser-induced fluorescence (PLIF), are used to experimentally characterize the gaseous products evolving from the surface. osti.gov These experimental results provide essential validation for the boundary layer models by allowing direct observation of molecular species in the gaseous boundary layer at very high temperatures. osti.gov The Zr-C phase diagram shows that the most stable composition at high temperatures is around 45 at% carbon, which melts at approximately 3427°C. nih.gov Understanding the vaporization kinetics is crucial for predicting the material's lifetime and performance in these demanding applications.

Computational Materials Design and Performance Prediction

Computational modeling provides powerful insights into the mechanical and chemical performance of zirconium carbide, enabling virtual design and optimization of materials for specific applications.

Zirconium carbide ceramics produced by methods like sintering often contain residual porosity (typically 7-8%), which can significantly degrade their mechanical properties. aip.orgaip.org Mathematical modeling is employed to understand and predict the processes of deformation and fracture in these porous materials. aip.orgaip.orgtsu.ru

A common approach is the three-dimensional finite difference continuum damage mechanics model. aip.orgaip.org This method explicitly accounts for the presence of pores, often assumed to be spherical and randomly distributed within a representative volume element (RVE) of the material. aip.orgaip.org To describe the inelastic behavior and failure of the ZrC matrix, the Drucker–Prager yield criterion is frequently used. aip.orgresearchgate.net

These computational models are calibrated against experimental data, particularly uniaxial compressive strength. aip.orgaip.org Simulations have shown satisfactory agreement with experimental results for compressive strength. aip.org An important finding from these simulations is that the fracture toughness (KIC) can be overestimated by 8-10% if the model does not account for the roughness of the fracture surface, as the actual crack surface area is larger than its simple planar projection. researchgate.net

Table 2: Comparison of Modeled vs. Experimental Properties of Porous ZrC

| Property | Modeling Approach | Key Finding | Reference |

| Constitutive Response | 3D Finite Difference, Drucker-Prager Criterion | Determines the material's response to stress, calibrated against experiments. | aip.orgaip.org |

| Uniaxial Compressive Strength | Continuum Damage Mechanics | Numerically obtained values align well with the experimental range. | aip.org |

| Fracture Toughness (KIC) | FEM Simulation | Simulations yield values like KIC ≈ 5.45 MPa·m¹/², but highlight the need to account for surface roughness to avoid overestimation. | researchgate.net |

For hypersonic applications, ZrC is often used in composites, such as with carbon fibers (ZrC/Cf), to enhance its properties. engconfintl.org Understanding the oxidation behavior of these composites at extreme temperatures is critical for designing protective systems. Computational models are used to simulate this complex process. engconfintl.org

One such model utilizes a Direct Simulation Monte Carlo (DSMC) method to characterize the oxidation of a ZrC/Cf composite under hypersonic flight conditions. engconfintl.org This approach employs a "digital twin" of the material's microstructure to track the evolution of the reaction front, changes in density, and volume expansion as oxidation progresses. engconfintl.org The primary goal is to model the formation of a stable, protective oxide layer (primarily zirconium dioxide, ZrO2). engconfintl.orgosti.gov

Furthermore, machine learning (ML) models are being developed to predict oxidation damage. osti.gov These models are trained on extensive databases compiled from literature, containing experimental results on oxide thickness for various carbide compositions (including ZrC), grain sizes, and exposure conditions (temperature, time). osti.gov This data-driven approach can predict the formation of the protective monoclinic ZrO2 layer and help optimize composite design for superior oxidation resistance. osti.gov Computational studies also explore multilayer coating systems, such as SiC-ZrC-SiC, where models show the ZrC layer can effectively deflect and arrest cracks, preserving the integrity of the outer passivating layer. mdpi.com

MXenes, a class of two-dimensional (2D) materials derived from transition metal carbides, have emerged as promising candidates for energy storage applications. fudan.edu.cnscispace.com Theoretical investigations, primarily using Density Functional Theory (DFT), are at the forefront of exploring the potential of zirconium carbide-based MXenes (e.g., Zr2C, Zr3C2). rsc.orgresearchgate.netdiva-portal.org

These computational studies focus on the suitability of ZrC MXenes as anode materials for sodium-ion batteries (NIBs). rsc.orgresearchgate.net Research has explored the adsorption of sodium ions on the surface of 2D ZrC layers, calculating key performance metrics like storage capacity and ion diffusion barriers. rsc.org

DFT calculations have identified that functionalized MXenes, such as Zr2CO2 and Zr3C2O2, exhibit particularly promising properties. rsc.org These materials are predicted to remain metallic after sodium adsorption, which is crucial for good electrical conductivity in an electrode. rsc.org Furthermore, they are calculated to have low diffusion barriers (0.29 eV for Zr2CO2 and 0.32 eV for Zr3C2O2) and high theoretical storage capacities, suggesting efficient charging and discharging. rsc.org Theoretical studies also indicate that Zr3C2Tx MXenes possess better thermal stability compared to their more common titanium-based counterparts, which could broaden their applicability in high-performance energy storage devices. scispace.com

Table 3: Predicted Properties of ZrC-based MXenes for Na-ion Battery Anodes

| MXene | Predicted Property | Value/Finding | Computational Method | Reference |

| Zr2CO2 | Diffusion Barrier (Na-ion) | 0.29 eV | Density Functional Theory (DFT) | rsc.org |

| Zr3C2O2 | Diffusion Barrier (Na-ion) | 0.32 eV | Density Functional Theory (DFT) | rsc.org |

| Zr2CO2 / Zr3C2O2 | Electrical Behavior | Metallic after Na adsorption | Density Functional Theory (DFT) | rsc.org |

| Zr2CO2 / Zr3C2O2 | Storage Capacity | High theoretical capacity (up to Na4 stoichiometry) | Density Functional Theory (DFT) | rsc.org |

| Zr3C2Tx | Thermal Stability | Retains 2D nature up to 1000 °C | Density Functional Theory (DFT) | scispace.com |

Advanced Characterization Techniques for Zirconium Carbide Research

Diffraction-Based Structural Elucidation

Diffraction techniques are fundamental in determining the atomic arrangement within crystalline materials like zirconium carbide. By analyzing the patterns produced when a beam of radiation interacts with the material's crystal lattice, researchers can deduce critical structural information.

X-ray Diffraction (XRD) and Rietveld Refinement for Crystal Structure and Lattice Parameters

X-ray Diffraction (XRD) is a primary tool for identifying the crystal structure of zirconium carbide and quantifying its lattice parameters. ZrC typically crystallizes in the cubic rocksalt structure, belonging to the space group Fm-3m. osti.gov XRD patterns of ZrC powders or coatings show characteristic peaks corresponding to this crystal structure, allowing for phase identification and purity assessment. rsc.orguncst.go.ug

Rietveld refinement is a powerful analytical method applied to XRD data to refine the crystal structure model and obtain precise lattice parameters. osti.govrsc.org This technique involves fitting a calculated diffraction pattern to the experimental data, adjusting parameters such as lattice constants, atomic positions, and site occupancies. For zirconium carbide, Rietveld refinement has been instrumental in correlating the lattice parameter with the material's stoichiometry (the C/Zr ratio). rsc.orgnih.gov

Research has shown that the lattice parameter of ZrC is highly sensitive to its carbon content. A decrease in the lattice parameter often indicates the presence of carbon vacancies, forming non-stoichiometric ZrCₓ. rsc.orgrsc.org For instance, the lattice parameter for stoichiometric ZrC is reported to be approximately 4.693 Å to 4.6983 Å. rsc.orgrsc.org However, experimental studies have reported a range of values depending on the synthesis conditions and resulting stoichiometry, highlighting the utility of Rietveld refinement in characterizing these variations. rsc.orgcore.ac.uk In some cases, the lattice parameter has also been observed to increase with post-deposition annealing treatments. uncst.go.ug

| Reported Lattice Parameter (Å) | Stoichiometry/Condition | Reference |

|---|---|---|

| 4.693 | Stoichiometric ZrC (PDF#350784) | rsc.org |

| 4.6983 | Literature value for stoichiometric ZrC | rsc.org |

| 4.71 ± 0.01 | Stress-free ZrC powder | mdpi.com |

| 4.6880 | Synthesized from precursor with ZrO(CH₃COO)₂ : C₁₂H₂₂O₁₁ ratio of 4:1 | rsc.org |

| 4.6872 | Synthesized from precursor with ZrO(CH₃COO)₂ : C₁₂H₂₂O₁₁ ratio of 4:1.2 | rsc.org |

| 4.6811 | Non-stoichiometric (carbon vacancies) | rsc.org |

| 4.669 - 4.676 | Formed at various faces of YSZ pellets | core.ac.uk |

Selected Area Electron Diffraction (SAED) for Crystalline Orientation